molecular formula C10H14Li2N2O8 B089146 Lithium 2,2'-((2-(bis(carboxymethyl)amino)ethyl)azanediyl)diacetate CAS No. 14531-56-7

Lithium 2,2'-((2-(bis(carboxymethyl)amino)ethyl)azanediyl)diacetate

Cat. No. B089146
CAS RN: 14531-56-7
M. Wt: 304.2 g/mol
InChI Key: RDSDRBIJHLVNSE-UHFFFAOYSA-L
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Description

Lithium 2,2’-((2-(bis(carboxymethyl)amino)ethyl)azanediyl)diacetate is a chemical compound with the molecular formula C10H14Li2N2O8 . It is used in scientific research and has potential applications in diverse fields, including pharmaceuticals and catalysis.


Physical And Chemical Properties Analysis

The physical and chemical properties of Lithium 2,2’-((2-(bis(carboxymethyl)amino)ethyl)azanediyl)diacetate include a molecular weight of 304.11 . Other specific properties such as boiling point and storage conditions are not provided in the search results.

Mechanism of Action

Target of Action

Ethylenediaminetetraacetic acid (EDTA) dilithium salt, also known as Lithium 2,2’-((2-(bis(carboxymethyl)amino)ethyl)azanediyl)diacetate, primarily targets metal ions . It is widely used to bind to iron (Fe 2+ /Fe 3+) and calcium ions (Ca 2+), forming water-soluble complexes even at neutral pH .

Mode of Action

EDTA dilithium salt acts as a chelating agent , binding to metal ions to form stable chelates . It has a wide range of coordination properties and can form these stable chelates with almost all metal ions . This interaction with its targets results in the formation of water-soluble complexes, which can then be easily removed from the system .

Biochemical Pathways

The primary biochemical pathway affected by EDTA dilithium salt is the metalloproteinase pathway . Metalloproteinases are enzymes that require divalent cations for activity . By chelating these divalent cations, EDTA dilithium salt inhibits the activity of these enzymes .

Pharmacokinetics

It is known that edta and its salts are generally administered intravenously or intramuscularly .

Result of Action

The molecular and cellular effects of EDTA dilithium salt’s action primarily involve the removal of metal ions from the system . This can have various effects depending on the specific ions involved and the system in which it is used. For example, in the textile industry, it prevents metal ion impurities from modifying colors of dyed products .

Action Environment

Environmental factors can influence the action, efficacy, and stability of EDTA dilithium salt. For example, the pH of the environment can affect the stability of the chelates formed . Additionally, the presence of other ions in the environment can influence the compound’s action, as EDTA dilithium salt may preferentially bind to certain ions over others .

properties

IUPAC Name

dilithium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O8.2Li/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSDRBIJHLVNSE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Li2N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50932569
Record name Dilithium 2,2'-({2-[bis(carboxymethyl)amino]ethyl}azanediyl)diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50932569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium 2,2'-((2-(bis(carboxymethyl)amino)ethyl)azanediyl)diacetate

CAS RN

14531-56-7
Record name Dilithium 2,2'-({2-[bis(carboxymethyl)amino]ethyl}azanediyl)diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50932569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dilithium N,N'-ethylenebis[N-(carboxymethyl)aminoacetate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.037
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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